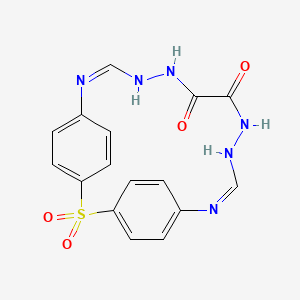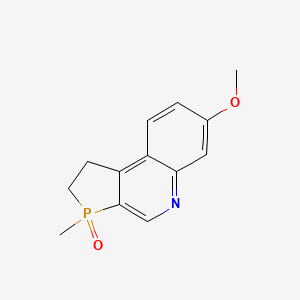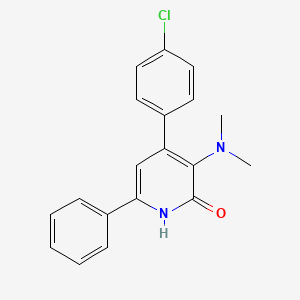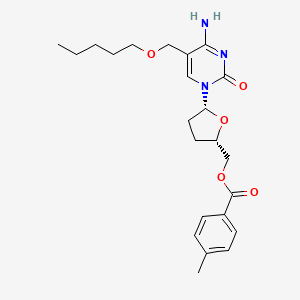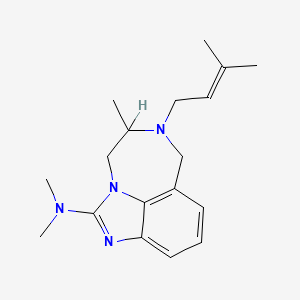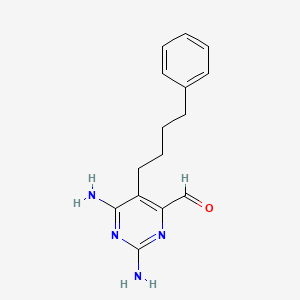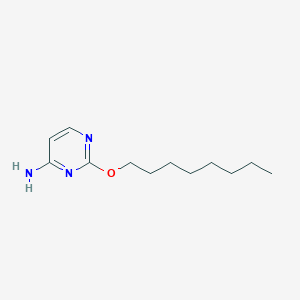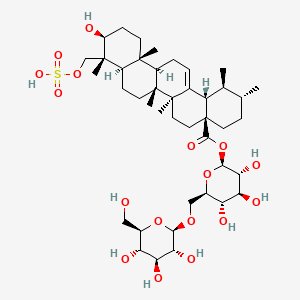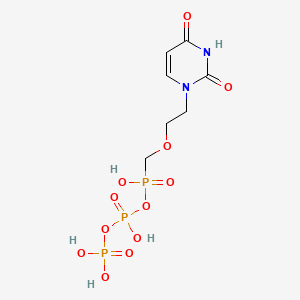![molecular formula C14H27NO4 B12793110 Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate CAS No. 3619-66-7](/img/structure/B12793110.png)
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate is a chemical compound with the molecular formula C14H27NO5. It is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of butylamine with ethyl 3-ethoxy-3-oxopropanoate under acidic conditions. The reaction is carried out at room temperature and requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amines
Applications De Recherche Scientifique
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate can be compared to other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Butyl propanoate: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications
These compounds share similar ester functional groups but differ in their alkyl chains, leading to unique properties and uses.
Propriétés
Numéro CAS |
3619-66-7 |
|---|---|
Formule moléculaire |
C14H27NO4 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C14H27NO4/c1-4-7-10-15(11-8-13(16)18-5-2)12-9-14(17)19-6-3/h4-12H2,1-3H3 |
Clé InChI |
BBLPVHVOBMMCDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC(=O)OCC)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




